![molecular formula C13H6Cl2FN3 B6322317 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% CAS No. 917758-92-0](/img/structure/B6322317.png)

2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

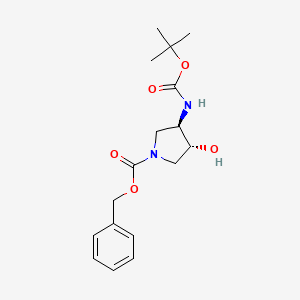

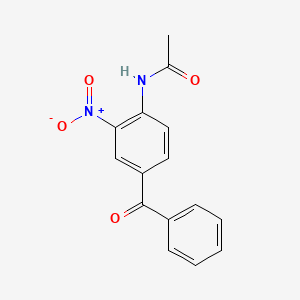

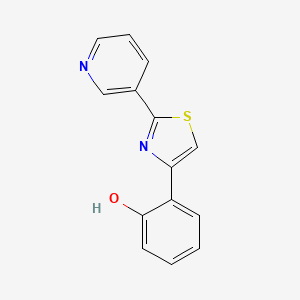

The compound “2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of the compound was determined using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include IR (KBr) νmax cm −1 3317, 2949, 1612, 1593, 1544,; 1 H-NMR (acetone d6): δ 2.31 (s, 6H, 2CH 3), 6.59 (s, 1H, Ar Pyr), 7.29 (d, J = 8.8, 2H, Ar), 7.95 (d, J = 8.8, 2H, Ar), 8.59 (s, 1H, NH); 13 C-NMR (acetone d6): δ 23.9, 112.2, 120.9, 126.1, 129.1, 140.9, 160.7, 168.2; ESI-HRMS [M + H] + found = 234.07884, C 12 H 13 ClN 3 requires = 234.07925 .Applications De Recherche Scientifique

2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine: is a chemical compound that can have multiple applications in scientific research. Below are some potential applications organized into separate sections:

Synthesis of Disubstituted Pyrimidines

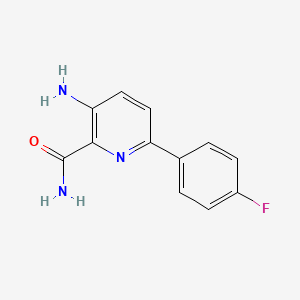

This compound can be used as a starting reagent for the synthesis of disubstituted pyrimidines, which are important in the development of new pharmaceuticals .

Regioselective Synthesis

It serves as an excellent starting material for introducing various groups into the pyrimidine ring due to its highly electron-deficient character, which makes it suitable for nucleophilic aromatic substitution reactions .

Antitumor Activity

Derivatives of this compound have been designed and synthesized with anti-proliferative activities evaluated against human cancer cells, such as breast and gastric cancer cells .

CDK6 Inhibition

The compound’s derivatives have been tested for CDK6 inhibitory activities, which is significant in cancer treatment strategies .

Synthetic Approaches in Pharmacology

The synthetic approaches involving this compound are crucial in preparing pharmacologically active decorated diazines with clinical applications .

Design and Synthesis for Anticancer Applications

Newly synthesized derivatives containing chlorine atoms have been designed using robust techniques like microwave-assisted synthesis for anticancer applications .

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives often interact with various receptors in the body, such as the serotonin (5-ht) receptor sites . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .

Mode of Action

The compound’s mode of action involves a nucleophilic aromatic substitution (S NAr) reaction, a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This reaction results in the formation of C-4 substituted products .

Biochemical Pathways

It is known that pyrimidine derivatives can influence various biochemical pathways due to their interactions with different receptors in the body .

Result of Action

It is known that pyrimidine derivatives can have various effects, such as antibacterial and antimicrobial activities .

Action Environment

It is known that the hydrophobic character of the substituents in the 4-position of the pyrimidine ring can enhance the binding affinity with the serotonin (5-ht) receptor sites .

Propriétés

IUPAC Name |

2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYGKAYIHOIRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732583 |

Source

|

| Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |

CAS RN |

917758-92-0 |

Source

|

| Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)